molecular formula C11H7Cl2NOS2 B4959369 5-(2,6-dichlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(2,6-dichlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4959369
M. Wt: 304.2 g/mol
InChI Key: AADLUCXUZROVSP-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dichlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DCMU, is a herbicide that is widely used in agricultural practices to control the growth of unwanted plants. It was first discovered in 1958 by a team of researchers at the University of California, Berkeley. Since then, DCMU has been extensively studied for its chemical properties, synthesis methods, and its effects on living organisms.

Mechanism of Action

DCMU works by inhibiting the electron transport chain in photosystem II. Specifically, it binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for the photosynthetic process.
Biochemical and Physiological Effects:
DCMU has been shown to have a variety of biochemical and physiological effects on living organisms. In plants, DCMU inhibits the photosynthetic process, which can lead to a decrease in growth and development. In aquatic organisms, DCMU can be toxic, leading to a decrease in survival rates. In mammals, DCMU has been shown to have low toxicity levels, but further research is needed to fully understand its effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of using DCMU in lab experiments is its ability to inhibit the photosynthetic process in plants. This allows researchers to study the effects of photosynthesis on plant growth and development. However, DCMU can be toxic to aquatic organisms, which limits its use in certain experiments. Additionally, further research is needed to fully understand the effects of DCMU on human health.

Future Directions

There are several future directions for research on DCMU. One area of interest is the development of new herbicides that are more effective and less toxic than DCMU. Additionally, further research is needed to fully understand the effects of DCMU on human health and the environment. Finally, DCMU could be used as a tool to study the effects of photosynthesis on plant growth and development in a variety of plant species.

Synthesis Methods

DCMU can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then reacted with methyl isocyanate to form DCMU. This synthesis method is widely used in the production of DCMU for commercial use.

Scientific Research Applications

DCMU has been extensively studied for its applications in scientific research. It is commonly used as a tool to study the photosynthetic process in plants. DCMU inhibits the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This inhibition allows researchers to study the effects of photosynthesis on plant growth and development.

properties

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NOS2/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADLUCXUZROVSP-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2,6-dichlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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